Product packaging for 4,4-Difluorocyclohexanone(Cat. No.:CAS No. 22515-18-0)

4,4-Difluorocyclohexanone

Cat. No.: B151909
CAS No.: 22515-18-0
M. Wt: 134.12 g/mol
InChI Key: NYYSPVRERVXMLJ-UHFFFAOYSA-N
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Description

Fluorinated cyclohexanone (B45756) derivatives have become increasingly important in contemporary organic chemistry. The strategic introduction of fluorine atoms into cyclic ketone frameworks can dramatically alter the parent molecule's physical, chemical, and biological properties. This has led to their widespread use as versatile building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. tcichemicals.com The unique effects of fluorine can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. tcichemicals.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2O B151909 4,4-Difluorocyclohexanone CAS No. 22515-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYSPVRERVXMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578318
Record name 4,4-Difluorocyclohexan-1-one
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Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-18-0
Record name 4,4-Difluorocyclohexanone
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Record name 4,4-Difluorocyclohexan-1-one
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Record name 4,4-Difluorocyclohexan-1-one
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Advanced Synthetic Methodologies for 4,4 Difluorocyclohexanone and Its Precursors

Deoxofluorination Approaches

Deoxofluorination, the conversion of a carbonyl group to a geminal difluoride, stands as a primary strategy for synthesizing 4,4-Difluorocyclohexanone. This transformation typically begins with a diketone precursor, such as 1,4-cyclohexanedione.

Utilization of Aminosulfur Trifluorides (e.g., Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor) for Carbonyl Fluorination

Aminosulfur trifluorides are powerful reagents for converting ketones into their corresponding gem-difluoro analogs. Diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly employed for this purpose. uea.ac.uknih.govorganic-chemistry.org The reaction involves the treatment of a ketone, such as 1,4-cyclohexanedione, with the fluorinating agent, often in an inert solvent like dichloromethane (B109758) (DCM). uea.ac.ukgoogle.com

DAST, while effective, is known to be thermally unstable and potentially explosive. nih.gov Deoxo-Fluor was developed as a safer alternative, exhibiting greater thermal stability. nih.govorganic-chemistry.org These reagents convert the carbonyl group into a difluoromethylene group. organic-chemistry.org For instance, the reaction of 1,4-dioxaspiro[4.5]decan-8-one with Deoxo-Fluor in the presence of ethanol (B145695) as a catalyst yields the corresponding difluoro acetal, which can then be hydrolyzed to this compound. google.com

A common side reaction in the deoxofluorination of cyclohexanones is the formation of vinyl fluoride (B91410) impurities through elimination. nih.govresearchgate.net Newer reagents, such as aminodifluorosulfinium tetrafluoroborates (e.g., XtalFluor-E), have been developed to offer greater selectivity and reduce the formation of these elimination byproducts compared to DAST and Deoxo-Fluor. nih.govresearchgate.netresearchgate.net In the synthesis of ethyl 4,4-difluorocyclohexanecarboxylate, a derivative of the target compound, XtalFluor-E in combination with a promoter like Et3N•3HF has been used effectively. acs.org

Table 1: Comparison of Deoxofluorinating Agents for Cyclohexanones

Reagent Precursor Product Key Features Citations
DAST 1,4-Cyclohexanedione This compound Effective but thermally unstable; can produce vinyl fluoride byproducts. uea.ac.uk uea.ac.uknih.govresearchgate.net
Deoxo-Fluor 1,4-Dioxaspiro[4.5]decan-8-one 8,8-Difluoro-1,4-dioxaspiro[4.5]decane More thermally stable than DAST. nih.govorganic-chemistry.org nih.govorganic-chemistry.orggoogle.com

| XtalFluor-E | 4-(Boc-amino)cyclohexanone | Ethyl 4,4-difluorocyclohexanecarboxylate | Crystalline, stable, and often provides higher selectivity, minimizing elimination byproducts. researchgate.netacs.org | nih.govresearchgate.netacs.org |

Regioselective Fluorination Strategies via Ketone Activation

Achieving regioselectivity in fluorination is critical, especially when dealing with molecules possessing multiple reactive sites. Ketone activation strategies allow for the targeted introduction of fluorine atoms. While many methods focus on α-fluorination of ketones, other approaches can direct fluorination to more remote positions. princeton.eduorganic-chemistry.orgresearchgate.net

One strategy involves using the ketone itself as a directing group under photocatalytic conditions. nih.gov For rigid cyclic systems, this allows for selective β- and γ-fluorination based on the proximity of a C-H bond to the ketone's oxygen atom. nih.gov This method utilizes visible light, a photosensitizer like benzil, and an electrophilic fluorine source such as Selectfluor. nih.gov Although this provides a pathway for regiocontrolled fluorination, its direct application to form a 4,4-difluoro system from a monofluorinated precursor requires careful substrate design.

Another approach involves the use of directing groups that position a catalyst near a specific C-H bond. scispace.combeilstein-journals.org For example, palladium-catalyzed C-H fluorination often employs directing groups like O-methyl oxime ethers, which can be prepared from ketones. scispace.com By modifying reaction conditions, such as temperature and the amount of fluorinating agent (e.g., NFSI), selective mono- or difluorination of aryl substrates can be achieved. scispace.com These advanced methods highlight the potential for precise control over the placement of fluorine atoms in complex molecular architectures.

Cyclization Reactions in the Synthesis of this compound Scaffolds

Intramolecular cyclization reactions provide a powerful route to construct the six-membered ring of this compound from acyclic precursors that already contain the gem-difluoro moiety.

Dieckmann Cyclization of Fluorinated Pimelates

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic and effective method for forming five- and six-membered rings. pressbooks.publibretexts.org The synthesis of this compound can be achieved via the Dieckmann cyclization of a suitably substituted pimelate (B1236862) ester, such as diethyl 3,3-difluoropimelate. researchgate.net

This reaction is typically promoted by a strong base, such as sodium ethoxide or potassium tert-butoxide, which deprotonates the α-carbon of one of the ester groups. masterorganicchemistry.comorganic-chemistry.org The resulting enolate then attacks the carbonyl of the other ester group in an intramolecular nucleophilic acyl substitution, forming a cyclic β-keto ester. pressbooks.publibretexts.org Subsequent hydrolysis and decarboxylation of this intermediate yield the final this compound. researchgate.net This synthetic route is notable for establishing the core carbocyclic framework with the gem-difluoro group already in place. researchgate.net

Table 2: Dieckmann Cyclization for this compound Synthesis

Precursor Base/Conditions Intermediate Product Final Product Citations

Derivatization from Ketals and Other Protected Forms

Protecting group strategies are fundamental in multi-step syntheses. The ketone functionality can be masked as a ketal, allowing for chemical manipulations on other parts of the molecule before being regenerated in a final deprotection step.

Acid-Catalyzed Hydrolysis of this compound Ketals

The synthesis of this compound can proceed through the deprotection of a ketal precursor, such as 8,8-difluoro-1,4-dioxaspiro[4.5]decane. google.comchemicalbook.com This ketal is often prepared by the deoxofluorination of the corresponding monoketal of 1,4-cyclohexanedione, 1,4-dioxaspiro[4.5]decan-8-one. google.com

The hydrolysis of the difluoro ketal to liberate the ketone is typically achieved under acidic conditions. chemicalbook.com For example, stirring the ketal, such as 8,8-difluoro-1,4-dioxaspiro[4.5]decane, in aqueous hydrochloric acid at elevated temperatures (e.g., 100°C) effectively removes the ethylene (B1197577) glycol protecting group to yield this compound. chemicalbook.com Another method involves refluxing the ketal with p-toluenesulfonic acid monohydrate in a mixture of acetone (B3395972) and water. google.com Due to the volatility of the resulting ketone, it is often used directly in subsequent steps without extensive purification. google.com

Table 3: Hydrolysis of this compound Ketal

Precursor Reagents/Conditions Product Yield Citations
8,8-Difluoro-1,4-dioxaspiro[4.5]decane 2N Aqueous HCl, 100°C, 12 h This compound 93% chemicalbook.com

Synthesis from 1,4-Cyclohexanedione Monoethylene Ketal

A well-established route to this compound begins with the commercially available precursor, 1,4-Cyclohexanedione Monoethylene Ketal. This multi-step synthesis involves the selective fluorination of the ketone group followed by the removal of the ketal protecting group.

The initial step involves the geminal difluorination of the carbonyl group in 1,4-Cyclohexanedione Monoethylene Ketal. This transformation is commonly achieved using a fluorinating agent such as Diethylaminosulfur trifluoride (DAST). google.com The reaction selectively replaces the carbonyl oxygen with two fluorine atoms to yield the intermediate, 8,8-difluoro-1,4-dioxaspiro[4.5]decane, also known as this compound ethylene ketal. google.comhsppharma.com

The final step is the deprotection of the ketal group to unveil the target ketone. This is typically accomplished through acid-catalyzed hydrolysis. google.comchemicalbook.com A documented procedure involves dissolving the intermediate, 8,8-difluoro-1,4-dioxaspiro[4.5]decane, in aqueous hydrochloric acid and heating the mixture. This process efficiently cleaves the ethylene ketal, affording this compound. chemicalbook.com

Detailed findings from a representative hydrolysis procedure are presented below.

Table 1: Hydrolysis of 8,8-difluoro-1,4-dioxaspiro[4.5]decane

Parameter Value Source
Starting Material 8,8-difluoro-1,4-dioxaspiro[4.5]decane (1 g, 5.6 mmol) chemicalbook.com
Reagent Aqueous Hydrochloric Acid (2N) chemicalbook.com
Temperature 100 °C chemicalbook.com
Reaction Time 12 hours chemicalbook.com
Product This compound chemicalbook.com

Novel Synthetic Pathways and Catalytic Approaches

Research into the synthesis of this compound continues to explore more direct and efficient methods, including one-pot reactions and the use of powerful organometallic reagents to build molecular complexity.

One-Pot Reaction with Chloroform (B151607) and Base

The synthesis of this compound via a one-pot reaction involving chloroform and a base is not a widely documented pathway in the surveyed scientific literature. While one-pot syntheses are of significant interest for producing related compounds like difluoromethyl ketones from different precursors, this specific transformation for the target molecule appears to be less common or not extensively reported. rsc.orgresearchgate.netcore.ac.uk

Grignard Reactions for Functionalized Derivatives

Grignard reactions represent a cornerstone of carbon-carbon bond formation and are effectively used to create functionalized derivatives from this compound. google.comwikipedia.org In this context, the ketone acts as an electrophile, reacting with the nucleophilic carbon of a Grignard reagent (R-Mg-X). wikipedia.org

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of this compound. This addition breaks the carbon-oxygen pi bond, and after an acidic workup, results in the formation of a tertiary alcohol. wikipedia.org This pathway is valuable for introducing a wide variety of alkyl or aryl substituents onto the cyclohexyl ring, thereby producing diverse 4,4-difluorocyclohexanol (B1296533) derivatives. google.com For example, reacting this compound with various Grignard compounds provides access to a range of substituted 4,4-Difluorocyclohexanols. google.com

Table 2: General Grignard Reaction for Functionalization

Reactant 1 Reactant 2 Product Class Bond Formed Source

Elucidation of Chemical Reactivity and Transformation Pathways of 4,4 Difluorocyclohexanone

Carbonyl Group Reactivity

The carbonyl group (C=O) is the most reactive site in the molecule, characterized by a polarized double bond where the carbon atom is electrophilic and the oxygen atom is nucleophilic. savemyexams.com This polarity governs its participation in a variety of addition and redox reactions.

The electrophilic carbonyl carbon of 4,4-Difluorocyclohexanone is susceptible to attack by a wide range of nucleophiles. savemyexams.com These reactions proceed via the formation of a tetrahedral intermediate. For instance, the reaction with organometallic reagents like Grignard reagents (e.g., phenylmagnesium bromide) leads to the formation of tertiary alcohols after acidic workup. Another significant reaction is reductive amination, where an amine first acts as a nucleophile, adding to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to an iminium ion that is subsequently reduced to an amine. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile/Reagent Reaction Type Product Class
Phenylmagnesium Bromide (PhMgBr) Grignard Reaction Tertiary Alcohol
Primary/Secondary Amine + Reducing Agent Reductive Amination Substituted Amine
Hydrazine (H₂NNH₂) Hydrazone Formation Hydrazone
Tosyl Methyl Isocyanide (TosMIC) Van Leusen Reaction Nitrile

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 4,4-Difluorocyclohexanol (B1296533). This transformation is commonly achieved using complex metal hydrides such as Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). smolecule.comgoogle.com

Both reagents function as a source of the hydride ion (:H⁻), which acts as a nucleophile. adichemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxy-aluminate or alkoxy-borate intermediate. adichemistry.com A subsequent workup step with a protic solvent (e.g., water or dilute acid) protonates the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com

Sodium Borohydride (NaBH₄): A milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com It is highly selective for aldehydes and ketones. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger and more reactive reducing agent that must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.ukmasterorganicchemistry.comorganicreactions.org While it effectively reduces ketones, it is less selective than NaBH₄ and can also reduce other functional groups like esters and carboxylic acids. adichemistry.commasterorganicchemistry.com

The general reaction conditions for these reductions typically involve stirring the ketone with the hydride reagent at temperatures ranging from 0 °C to room temperature. google.com

Table 2: Common Reagents for the Reduction of this compound

Reagent Formula Typical Solvent Product
Sodium Borohydride NaBH₄ Methanol, Ethanol 4,4-Difluorocyclohexanol
Lithium Aluminum Hydride LiAlH₄ Diethyl Ether, THF 4,4-Difluorocyclohexanol

While ketones are generally resistant to oxidation compared to aldehydes, this compound can be converted into carboxylic acid derivatives. libretexts.org A key derivative is 4,4-Difluorocyclohexanoic Acid, a crucial building block in the synthesis of the pharmaceutical agent Maraviroc. researchgate.net

One plausible pathway for this transformation is the Baeyer-Villiger oxidation. This reaction involves treating the ketone with a peroxyacid (e.g., m-CPBA) or hydrogen peroxide. The mechanism proceeds through a Criegee intermediate, where one of the carbon atoms adjacent to the carbonyl group migrates to an oxygen atom, inserting it into the ring to form a lactone (a cyclic ester). researchgate.net Subsequent hydrolysis of this lactone intermediate under acidic or basic conditions would open the ring to yield the corresponding hydroxy carboxylic acid, which in this case would be a fluorinated pimelic acid derivative that can be further processed to 4,4-Difluorocyclohexanoic Acid. The presence of electron-withdrawing fluorine atoms can influence the rate and regioselectivity of this migration. researchgate.net

Reactivity of Fluorine Substituents and Ring System

The substitution of the fluorine atoms in this compound via nucleophilic attack is generally not a favored reaction pathway. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoride (B91410) a poor leaving group under typical nucleophilic substitution conditions. mdpi.com Unlike halides such as chlorine or bromine, fluorine requires harsh conditions or specialized reagents to be displaced from an aliphatic ring that lacks additional activation. While related compounds like 4,4-difluorocyclohexanol have been reported to undergo substitution of the fluorine atoms, this likely requires specific reaction conditions not generally applied to the ketone itself. Therefore, for most synthetic transformations of this compound, the C-F bonds are considered inert.

The presence of the gem-difluoro group has a profound impact on the reactivity of the entire molecule.

Electronegativity: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I effect) is transmitted through the sigma bonds of the cyclohexane (B81311) ring. acs.orgrsc.org This effect, even from the C-4 position, increases the electrophilicity of the carbonyl carbon at C-1, making it more susceptible to attack by nucleophiles compared to a non-fluorinated cyclohexanone (B45756). This electronic perturbation can alter the rates and equilibria of reactions involving the carbonyl group. nih.gov

Steric Hindrance: While a single fluorine atom is relatively small (van der Waals radius of 1.47 Å), the presence of a CF₂ group creates more significant steric bulk than a CH₂ group. rsc.org This steric hindrance can influence the stereochemical outcome of reactions at the carbonyl center by affecting the trajectory of the incoming nucleophile. The conformation of the cyclohexane ring, which is influenced by the gem-difluoro group, also plays a critical role in dictating the facial selectivity of reagents approaching the carbonyl group. caltech.edu

Role of Fluorine in Activating Ring Strained Systems for Catalytic Cycloaddition Reactions

The presence of fluorine atoms significantly impacts the electronic nature of organic molecules, an effect that is often complex and multifaceted. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (–I effect). However, it can also exhibit a π-electron-donating effect (+M effect) through the interaction of its lone pair electrons with adjacent empty p-orbitals or π-systems. rsc.orgacs.orgrsc.org This dual electronic nature is crucial in understanding the reactivity of fluorinated compounds in cycloaddition reactions.

While the strong inductive effect of fluorine can deactivate a system towards certain reactions, its ability to stabilize an adjacent carbocation via p-π orbital overlap has been leveraged in synthetic chemistry. rsc.orgrsc.org This stabilizing effect, where π-electron donation can outweigh the inductive effect, allows fluorine to function as an unconventional electron-donating group. rsc.org

A groundbreaking application of this principle was demonstrated in the development of a novel class of donor-acceptor cyclopropanes (DACs). rsc.orgsemanticscholar.org In this system, a gem-difluoro group acts as the "donor" component, activating the strained three-membered ring for Lewis acid-catalyzed (3+2) cycloaddition reactions with various aldehydes and ketones. rsc.orgsemanticscholar.org The reaction proceeds through the formation of a zwitterionic intermediate, where the positive charge is stabilized by the gem-difluoro group, facilitating the cleavage of the cyclopropane (B1198618) ring and subsequent cycloaddition. rsc.org Experimental and computational studies revealed that the reactivity order in these cycloadditions follows F > Cl > Br > H, highlighting the superior ability of fluorine to activate the strained ring compared to other halogens or hydrogen. rsc.org

Although this specific research utilized gem-difluorocyclopropane, the principle of fluorine acting as an activating group in strained systems provides a strong precedent for the potential reactivity of this compound in similar catalytic cycloaddition reactions. The inherent ring strain of the cyclohexanone framework, combined with the unique electronic properties imparted by the gem-difluoro group, makes it a plausible candidate for participating in various cycloaddition cascades, such as rhodium-catalyzed [5+2+1] or [4+3] cycloadditions, to construct complex polycyclic systems. nih.govnih.govpku.edu.cn

Catalytic Transformations Involving this compound

The reactivity of the carbonyl group and the adjacent α-carbons in this compound makes it a versatile substrate for a range of catalytic transformations. These reactions enable the synthesis of various fluorinated cyclohexane derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The reduction of the keto group in this compound to the corresponding alcohol, 4,4-difluorocyclohexanol, is a fundamental transformation. This is typically achieved through metal-catalyzed hydrogenation, a widely used and efficient method for reducing carbonyl compounds. tcichemicals.com Various transition metals, including ruthenium (Ru), rhodium (Rh), and palladium (Pd), are known to catalyze the hydrogenation of ketones. ajchem-b.com

Ruthenium-based catalysts, in particular, have shown exceptional efficacy in the selective hydrogenation of keto functionalities, often under mild reaction conditions. tcichemicals.comfrontiersin.org For instance, ruthenium complexes can catalyze the hydrogenation of levulinic acid to γ-valerolactone, a reaction that proceeds via the reduction of a ketone to a secondary alcohol. frontiersin.org The inherent ability of ruthenium to activate the C=O bond makes it an ideal candidate for the hydrogenation of this compound. The conversion of this compound to 4,4-difluorocyclohexanol has been documented, and catalytic hydrogenation represents a primary method for this process. caltech.edu

The general efficacy of different metal catalysts for ketone hydrogenation is summarized in the table below.

Catalyst SystemSubstrate TypeTypical ConditionsKey Features
Ru-based Catalysts Aromatic & Aliphatic KetonesMild H₂ pressure, various solventsHigh activity and selectivity for C=O bond. tcichemicals.comfrontiersin.org
Rh-based Catalysts Alkenes, Alkynes, KetonesHomogeneous catalysis, often with chiral ligandsHigh efficiency, used in asymmetric hydrogenation. tcichemicals.com
Pd-based Catalysts α,β-Unsaturated KetonesSelective for C=C or C=O bond depending on conditionsWidely used, e.g., Pd/C for various reductions. ajchem-b.com
Cu-based Catalysts α,β-Unsaturated Ketones, AldehydesRequires specific ligands and conditionsFirst-row transition metal option. [from first search, result 14]

This table presents a general overview of catalyst performance based on literature and is not exhaustive.

Silica (B1680970) sulfuric acid (SSA) has emerged as a highly efficient, reusable, and environmentally benign heterogeneous solid acid catalyst for a multitude of organic transformations. asianpubs.orgsemanticscholar.org It is prepared by the impregnation of silica gel with sulfuric acid, creating a stable and easy-to-handle solid Brønsted acid. asianpubs.org SSA has proven particularly effective in catalyzing condensation reactions involving ketones. sid.irresearchgate.net

SSA facilitates reactions such as the Friedländer annulation for quinoline (B57606) synthesis and crossed-aldol condensations by activating the carbonyl group of the ketone substrate. asianpubs.orgsemanticscholar.orgsid.ir For example, SSA has been successfully used to catalyze the condensation of cyclohexanone with ortho-aminoaryl ketones to produce complex heterocyclic structures under solvent-free conditions. sid.ir The advantages of using SSA include operational simplicity, high yields, ease of catalyst separation and recycling, and the avoidance of corrosive and toxic mineral acids. asianpubs.orgsemanticscholar.org

Given its demonstrated reactivity with a variety of cyclic and acyclic ketones, SSA is a promising catalyst for promoting cyclocondensation reactions involving this compound. The ketone's carbonyl group can be activated by SSA to react with various nucleophiles, such as amines, thiols, or active methylene (B1212753) compounds, to generate a diverse array of fluorinated heterocyclic and carbocyclic products. A study has shown that this compound can undergo cyclocondensation to form dispiro tetraoxanes, although other catalysts were used in that specific report. liverpool.ac.uk

Reaction TypeKetone Substrate(s)Reagent(s)CatalystProduct Type
Friedländer Annulation o-Aminoaryl ketones, Cyclohexanone---SSAQuinolines sid.ir
Crossed-Aldol Condensation Acetyl-quinolones, Benzaldehydes---SSAAcryloyl-quinolones asianpubs.org
Crossed-Aldol Condensation Biphenyl ketones, Benzaldehydes---SSAChalcones semanticscholar.org
Schmidt Reaction Cyclic & Aromatic KetonesSodium AzideSSAAmides/Lactams researchgate.net

This table showcases representative condensation reactions of ketones catalyzed by Silica Sulfuric Acid (SSA).

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling a wide range of transformations under exceptionally mild conditions. nih.govnih.gov This methodology relies on a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) with a substrate to generate highly reactive radical intermediates. beilstein-journals.org This approach has been successfully applied to the functionalization of ketones, including fluorinated ketones. chemrxiv.orgresearchgate.netrsc.org

The application of photoredox catalysis to ketones often targets the functionalization of the α-carbon position through C-H bond activation or the direct functionalization of the carbonyl group. nih.gov For fluorinated ketones, photoredox methods have been developed for reactions such as gem-difluoroallylation and selective C-F bond functionalization. chemrxiv.orgresearchgate.netchemrxiv.org For instance, an organo-photoredox catalyzed protocol allows for the gem-difluoroallylation of both cyclic and acyclic ketones with α-trifluoromethyl alkenes. chemrxiv.org Another study reported the selective cleavage of a single C-F bond in trifluoromethyl ketones to generate difluoromethyl radicals, which can then participate in C-C bond formation. researchgate.net

These precedents suggest that this compound is a viable substrate for photoredox-catalyzed functionalization. The C-H bonds at the α-position (C2 and C6) are potential sites for functionalization via hydrogen atom transfer (HAT) pathways, a common mechanism in photoredox catalysis. nih.govbeilstein-journals.org This could allow for the introduction of various alkyl, aryl, or other functional groups, providing a direct route to complex fluorinated cyclohexane derivatives. rsc.orgmdpi.com

Reaction TypeSubstrateReagent(s)PhotocatalystProduct Type
gem-Difluoroallylation Cyclic Ketonesα-Trifluoromethyl AlkenesOrganic Dyegem-Difluoroalkenes chemrxiv.org
Defluorinative C-C Coupling Trifluoromethyl KetonesN-arylmethacrylamidesIridium ComplexFluorinated Oxindoles researchgate.net
Defluorinative Cyclization Polyfluorinated IminosulfidesEnaminesIridium ComplexFluorinated Pyrroles chemrxiv.org
C-H Acylation HeteroarenesAldehydes, Carboxylic AcidsIridium ComplexAcylated Heteroarenes nih.gov

This table highlights representative photoredox-catalyzed reactions involving ketones or leading to ketone-related structures, demonstrating the potential for functionalizing this compound.

Advanced Spectroscopic and Structural Characterization of 4,4 Difluorocyclohexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For fluorinated molecules like 4,4-difluorocyclohexanone, multinuclear NMR experiments including ¹³C, ¹⁹F, and ¹H nuclei are employed to assemble a complete structural picture.

Carbon-13 (¹³C) NMR Spectroscopy for Structural Elucidation

Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a structure gives a distinct signal, with its chemical shift (δ) indicating its electronic environment. For this compound, the spectrum is expected to show four distinct signals corresponding to the four unique carbon environments:

C1 (Carbonyl Carbon): The carbon of the ketone group (C=O) is the most deshielded, appearing significantly downfield in the range of 200-210 ppm due to the electron-withdrawing nature of the oxygen atom.

C4 (Difluorinated Carbon): The carbon atom bonded to the two fluorine atoms (CF₂) appears as a triplet due to one-bond carbon-fluorine coupling (¹J_CF). Its chemical shift is typically found in the range of 120-125 ppm. chemrxiv.org

C2/C6 (α-Carbons): The two equivalent methylene (B1212753) carbons adjacent to the carbonyl group are expected to have a chemical shift in the region of 30-40 ppm.

C3/C5 (β-Carbons): The two equivalent methylene carbons adjacent to the difluorinated carbon are also expected in the 30-40 ppm range, with their precise shift influenced by the gem-difluoro group. chemrxiv.org

While specific experimental data for the parent ketone is not widely published, analysis of its derivatives confirms these assignments. For example, in the derivative N,1-Diallyl-4,4-difluorocyclohexanamine, the CF₂ carbon appears as a doublet of doublets at 123.97 ppm (J = 241, 239 Hz), and the adjacent ring carbons appear at 29.39 ppm (t, J = 24.1 Hz). chemrxiv.org

Table 1: Representative ¹³C NMR Data for a 4,4-Difluorocyclohexane Derivative Data for N,1-Diallyl-4,4-difluorocyclohexanamine

Carbon PositionChemical Shift (δ) in ppmMultiplicity & Coupling Constant (J) in HzReference
C4 (CF₂)123.97dd, J = 241, 239 Hz chemrxiv.org
C3/C529.39t, J = 24.1 Hz chemrxiv.org

Fluorine-19 (¹⁹F) NMR Spectroscopy for Conformational Analysis and Detection of Fluorine Incorporation

Fluorine-19 NMR is exceptionally sensitive for confirming the successful incorporation of fluorine into a molecular structure and for studying conformational dynamics. uea.ac.uk The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in strong, clear signals. The chemical shift of fluorine is highly sensitive to its local electronic environment.

In the case of this compound and its derivatives, the two fluorine atoms at the C4 position are diastereotopic, meaning they are in chemically non-equivalent environments. This non-equivalence leads to two distinct signals in the ¹⁹F NMR spectrum. For instance, in the spectrum of the derivative N,1-Diallyl-4,4-difluorocyclohexanamine, the two fluorine atoms appear as distinct doublets at -92.90 ppm and -101.69 ppm, with a large geminal coupling constant (²J_FF) of 234 Hz. chemrxiv.org The difference in their chemical shifts provides insight into the ring's conformation.

Low-temperature ¹⁹F NMR studies can be used to analyze the ring inversion process of the cyclohexane (B81311) chair conformation. uea.ac.uk As the temperature is lowered, the rate of ring-flipping slows, which can lead to broadening and eventual splitting of the fluorine signals, allowing for the calculation of the energy barrier of this conformational change.

Table 2: Representative ¹⁹F NMR Data for a 4,4-Difluorocyclohexane Derivative Data for N,1-Diallyl-4,4-difluorocyclohexanamine

Fluorine AtomChemical Shift (δ) in ppmMultiplicity & Coupling Constant (J) in HzReference
F_a-92.90d, J = 234 Hz chemrxiv.org
F_b-101.69d, J = 234 Hz chemrxiv.org

Proton (¹H) NMR Spectroscopy for Hydrogen Environment Analysis

Proton NMR provides detailed information about the number and connectivity of hydrogen atoms in a molecule. In this compound, the eight protons on the ring are chemically divided into two distinct groups.

Protons at C2/C6: The four protons alpha to the carbonyl group are the most deshielded due to the electron-withdrawing effect of the ketone. They are expected to appear as a multiplet.

Protons at C3/C5: The four protons adjacent to the CF₂ group appear as a separate multiplet, typically at a slightly more upfield position compared to the alpha-protons.

In a reported synthesis, the ¹H NMR spectrum of a reaction mixture containing the ketone showed two distinct multiplets for the ring protons: one centered around 2.55 ppm and another around 2.32 ppm. While this was in a crude mixture, it aligns with the expected pattern of two sets of non-equivalent methylene protons. A certificate of analysis for a purified sample simply states that the ¹H NMR spectrum conforms to the structure, confirming its utility in identity verification. google.com In the ¹H NMR spectrum of the derivative N,1-Diallyl-4,4-difluorocyclohexanamine, the ring protons appear as a series of multiplets between 1.37 and 2.24 ppm. chemrxiv.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. This level of precision allows for the unambiguous determination of a molecule's elemental formula. The parent compound, this compound, has a molecular formula of C₆H₈F₂O and a monoisotopic mass of approximately 134.0543 Da.

While HRMS data for the parent ketone is not specified in the searched results, its application is standard for its derivatives. For example, the [M+H]⁺ ion for the derivative N-Allyl-N-(1-allyl-4,4-difluorocyclohexyl)-2,2,2-trifluoroacetamide (C₁₂H₁₇F₅NO) was calculated to be 286.1225 and experimentally found to be 286.1219, confirming the molecular formula with high confidence. chemrxiv.org Similarly, the [M+H]⁺ ion for another derivative, N,1-Diallyl-4,4-difluorocyclohexanamine (C₁₂H₂₀F₂N⁺), was calculated as 216.1559 and found to be 216.1551. chemrxiv.org This demonstrates the power of HRMS to verify the successful synthesis of target compounds derived from this compound.

Table 3: Representative HRMS Data for Derivatives of this compound

Derivative FormulaIonCalculated m/zFound m/zReference
C₁₂H₂₀F₂N⁺[M+H]⁺216.1559216.1551 chemrxiv.org
C₁₂H₁₇F₅NO[M+H]⁺286.1225286.1219 chemrxiv.org

LC-MS and UPLC for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful hyphenated techniques that separate components of a mixture before they are introduced into the mass spectrometer for detection. These methods are routinely used to assess the purity of synthesized compounds like this compound and to monitor the progress of reactions. chemrxiv.org

In the synthesis of derivatives, LC-MS can quickly identify the presence of the starting material, intermediates, and the final product in a reaction mixture, each distinguished by its retention time and unique mass-to-charge ratio. This allows chemists to determine if a reaction has gone to completion and to assess the purity of the isolated product. For example, in the synthesis of spirocyclic piperidines from this compound, LC-MS was used to identify the reaction products and confirm their mass. chemrxiv.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them. For this compound, these techniques provide clear signatures for its key structural features: the carbonyl group of the ketone and the geminal difluoride substitution on the cyclohexane ring.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to these vibrations. Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (typically from a laser). The scattered light has a frequency shift that corresponds to the vibrational modes of the molecule. While both techniques probe molecular vibrations, they are governed by different selection rules. IR absorption requires a change in the dipole moment during the vibration, whereas Raman scattering requires a change in the polarizability. Consequently, some vibrations may be strong in IR and weak or absent in Raman, and vice versa, making the two techniques complementary.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) bond. This typically appears in the region of 1700-1750 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the ring can slightly shift this frequency. The stretching vibrations of the carbon-fluorine (C-F) bonds are also characteristic and typically appear in the fingerprint region of the spectrum, generally between 1000 and 1400 cm⁻¹. The C-H stretching vibrations of the methylene groups in the cyclohexane ring are expected in the 2850-3000 cm⁻¹ range.

In the Raman spectrum of this compound, the C=O stretch is also observable, though its intensity can vary. The symmetric stretching of the C-F bonds often gives a strong Raman signal. The cyclohexane ring's skeletal vibrations and C-H bending modes also contribute to the complex pattern in the fingerprint region, providing a unique "fingerprint" for the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
C-H (in CH₂)Stretching2850 - 3000Medium to StrongMedium to Strong
C=O (Ketone)Stretching1700 - 1750StrongMedium
CH₂Bending (Scissoring)~1465MediumMedium
C-FStretching1000 - 1400StrongMedium to Strong

Computational Chemistry and Theoretical Investigations of 4,4 Difluorocyclohexanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4,4-difluorocyclohexanone, these methods elucidate the effects of the electron-withdrawing fluorine atoms on the carbonyl group and the cyclohexane (B81311) ring.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.govarxiv.orgresearchgate.netuci.eduarxiv.org While specific DFT studies detailing the reaction mechanisms and transition states for many reactions involving this compound are not extensively documented in publicly available literature, the principles of DFT allow for robust predictions. For instance, in reactions such as the synthesis of non-symmetrical dispiro 1,2,4,5-tetraoxanes, DFT has been employed to project the reaction mechanisms. acs.orgliverpool.ac.uk

Computational studies on related fluorinated compounds demonstrate that DFT can be used to analyze the transition states of various reactions, providing insights into the reaction pathways and stereoselectivities. acs.org For this compound, DFT calculations would be crucial in understanding nucleophilic additions to the carbonyl group, enolate formation, and subsequent reactions. The fluorine atoms are expected to significantly influence the charge distribution and orbital energies of the ketone, thereby affecting its reactivity. Calculations can pinpoint the transition state geometries and activation energies for such reactions, guiding synthetic efforts.

Conformational Analysis and Energy Minima Determination

The conformational landscape of substituted cyclohexanes is a classic topic in stereochemistry. The presence of the gem-difluoro group at the 4-position of cyclohexanone (B45756) introduces unique conformational preferences. Computational analysis, particularly using methods like the M06-2X functional with an augmented correlation-consistent basis set, has been valuable in understanding these preferences in fluorinated cyclohexanes.

Early studies on the conformational equilibria of this compound laid the groundwork for understanding its behavior in solution. caltech.edu More recent computational work on fluorinated cyclohexanes has revealed that nonclassical hydrogen bonds between fluorine and axial hydrogens can lead to unexpected conformational stabilities. acs.org For this compound, computational models can determine the relative energies of the chair and boat conformations, as well as the energy barriers for ring inversion. These calculations are critical for rationalizing its reactivity and its role as a structural motif in larger molecules. A computational study rationalized biological data by determining the conformational preferences of compounds containing the 4,4-difluorocyclohexyl moiety. researchgate.net

Table 1: Calculated Physicochemical Properties of this compound

Property Value Method
Molar Refractivity 29.18 Ertl P. et al. 2000 J. Med. Chem.
Topological Polar Surface Area (TPSA) 17.07 Ų Ertl P. et al. 2000 J. Med. Chem.
Consensus Log Po/w 1.78 Average of multiple prediction methods
Water Solubility (Log S) -1.35 ESOL: Delaney JS. 2004 J. Chem. Inf. Model.

This table is based on data from a computational chemistry analysis and may not reflect experimentally determined values. ambeed.com

Molecular Dynamics Simulations and Force Field Development

While specific molecular dynamics (MD) simulations focused solely on this compound are not widely reported, the techniques are highly relevant for studying its behavior in condensed phases. MD simulations provide a dynamic picture of molecular motion and interactions over time.

The development of accurate force fields is paramount for meaningful MD simulations. scispace.comresearchgate.netresearchgate.netresearchgate.net For fluorinated organic molecules like this compound, specialized force field parameters are necessary to accurately model the behavior of the fluorine atoms. nih.govnih.gov The AMBER and CHARMM force fields, for example, have been extended to include parameters for halogenated compounds. researchgate.net The development of such parameters often involves fitting to high-level quantum mechanical calculations and experimental data. Once a reliable force field is established, MD simulations can be used to study the solvation of this compound in various solvents, its interactions with other molecules, and its dynamic conformational changes. These simulations are particularly important for understanding how this building block behaves in a biological environment.

In Silico Approaches in Drug Discovery and Lead Optimization

The unique properties conferred by fluorine atoms, such as increased metabolic stability and altered lipophilicity, make this compound an attractive building block in drug discovery. scienceopen.com In silico methods play a crucial role in leveraging these properties for lead optimization. nih.govnih.govmdpi.com

Free Energy Perturbation (FEP) for Protein-Ligand Binding Affinity Prediction

While there are no specific FEP studies published that explicitly use this compound as a scaffold, the methodology is well-suited for such investigations. A "computational fluorine scanning" approach using FEP has been developed to predict the optimal positions for fluorination in a molecule to enhance protein binding. acs.orgresearchgate.netscispace.comnih.gov If this compound were part of a larger ligand, FEP could be used to compare its binding affinity to the non-fluorinated analog or to isomers with fluorine at different positions. These calculations provide a quantitative prediction of the impact of the gem-difluoro group on the thermodynamics of binding, guiding the design of more potent drug candidates.

Molecular Modeling for Ligand-Target Binding Modes (e.g., Kv7 channel modulators)

Molecular modeling techniques, including docking and molecular dynamics simulations, are instrumental in visualizing and understanding how a ligand binds to its protein target. drugbank.comresearchgate.netnih.gov The Kv7 potassium channels are important targets for the treatment of neurological disorders, and significant effort has been dedicated to developing modulators for these channels. acs.orgresearchgate.netdrugbank.comresearchgate.netresearcher.lifenih.gov

While no direct studies explicitly link this compound to Kv7 channel modulation in the available literature, molecular modeling could be used to explore its potential as a scaffold for new Kv7 modulators. The cyclohexanone core provides a rigid framework that can be functionalized to interact with key residues in the channel's binding pocket. Modeling studies on existing Kv7 modulators have provided insights into the chemical features required for optimal interaction. drugbank.com By incorporating the this compound motif into novel designs, computational chemists can predict their binding modes and affinities, thereby prioritizing synthetic efforts towards compounds with a higher probability of success.

Structure-Activity Relationship (SAR) Studies via Computational Screening

Computational screening has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods are primarily employed to predict how modifications to molecules containing this scaffold will affect their biological activity. These structure-activity relationship (SAR) studies enable researchers to prioritize the synthesis of compounds with the highest potential for desired therapeutic effects, thereby saving significant time and resources. The focus is typically on understanding the interactions between derivatives of this compound and their biological targets.

One of the prominent computational techniques used in the SAR of this compound-containing compounds is Free Energy Perturbation (FEP). FEP is a rigorous method based on molecular dynamics simulations that can accurately predict the change in binding affinity between a protein and a series of related ligands. This approach was instrumental in the development of a potent and selective DLK inhibitor for potential treatment of neurodegenerative diseases. chemrxiv.org In this research, this compound served as a starting material for the synthesis of more complex molecules. chemrxiv.org Computational chemists used FEP to evaluate a large number of virtual compounds, allowing them to identify modifications that would enhance binding potency before undertaking their synthesis. chemrxiv.org This in silico screening guided the optimization of an imidazopyridine series, where single-digit nanomolar potency was achieved after only a few SAR cycles. chemrxiv.org

Molecular docking is another widely used computational technique in the SAR of this compound derivatives. Docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into key interactions such as hydrogen bonds and hydrophobic contacts. For instance, in the investigation of 1,3-thiazole derivatives as potential cholinesterase inhibitors, molecular docking was used to rationalize the observed biological activities. academie-sciences.fr While some of these derivatives contained a 4,4-difluorocyclohexane moiety, the docking studies helped to elucidate how different substituents on the thiazole (B1198619) ring influenced the binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). academie-sciences.fr

A combination of structure-based and property-based drug design, which often involves computational screening, has been successfully applied to optimize ERAP1 inhibitors. In these studies, the 4,4-difluorocyclohexane group was one of several modified cyclohexane rings incorporated into the inhibitor structure to enhance potency. nih.govacs.org The SAR investigations, supported by X-ray crystallography and likely computational modeling, revealed that the introduction of the difluorocyclohexane moiety resulted in an increase in potency. nih.govacs.org

The following table summarizes the findings from various computational screening and SAR studies on molecules derived from this compound, illustrating the impact of different structural modifications on biological activity.

Parent Scaffold Modification/Derivative Target Computational Method Key Finding Reference
ImidazopyridineDecoration with small R-groups (e.g., Me, iPr, CN)DLKFEPSingle-digit nanomolar potency achieved through iterative in silico screening and synthesis. chemrxiv.org
1,3-ThiazoleAmide with 4,4-difluorocyclohexaneBChEMolecular DockingIdentified as one of the strongest inhibitors of BChE in the series. academie-sciences.fr
BenzothiomorpholinoneIntroduction of 4,4-difluorocyclohexane ringERAP1Structure-Based DesignResulted in an increase in inhibitory potency. nih.govacs.org
α-KetoamideVarious modificationsSARS-CoV-2 MproSAR studiesLed to the identification of a potent inhibitor with an IC50 value of 10.9 nM. researchgate.net

It is important to note that while this compound itself is not the direct subject of these SAR studies, its incorporation as a structural motif is critical to the activity of the resulting compounds. The gem-difluoro group on the cyclohexane ring can influence the molecule's conformation, lipophilicity, and metabolic stability, all of which are key determinants of a drug's efficacy. Computational screening of derivatives containing this moiety continues to be a powerful strategy for the discovery of new therapeutic agents. researchgate.net

Applications of 4,4 Difluorocyclohexanone As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Pharmaceuticals and Agrochemicals

4,4-Difluorocyclohexanone is a valuable building block in the creation of complex organic molecules due to its unique properties. Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of novel drugs and high-performance agricultural products. datainsightsmarket.com The presence of the difluoro group can significantly influence the biological activity and physicochemical properties of the final compounds.

Role as an Intermediate in Drug Synthesis (e.g., Maraviroc precursor)

A prominent example of its application is in the synthesis of the HIV drug, Maraviroc. Maraviroc is an entry inhibitor that blocks the CCR5 co-receptor on host cells, preventing the virus from entering and replicating. This compound is a crucial starting material for creating the 4,4-difluorocyclohexanoic acid fragment of the Maraviroc molecule. researchgate.net The synthesis involves an amide coupling process, and polymer-supported reagents have been utilized in its preparation. researchgate.net The inclusion of the gem-difluoro group on the cyclohexyl ring is a key feature of the drug's molecular structure and is important for its therapeutic effect.

Precursor in the Development of Fluorinated Prerapamycin Analogues via Precursor-Directed Biosynthesis

This compound has been instrumental in the development of fluorinated prerapamycin analogues through a technique called precursor-directed biosynthesis. uea.ac.uk This process involves feeding a modified strain of the rapamycin-producing bacterium, S. hygroscopicus, with synthetically prepared fluorinated building blocks. uea.ac.uk The microorganism then incorporates these precursors into the rapamycin (B549165) scaffold, resulting in novel fluorinated analogues. uea.ac.uk This method allows for the targeted insertion of fluorine atoms, which can lead to compounds with potentially improved immunosuppressive and anticancer activities. uea.ac.uk

Building Block for Kinase Inhibitors (e.g., DLK inhibitors like KAI-11101)

Kinase inhibitors are a significant class of drugs, particularly in oncology, that function by blocking the action of protein kinases. This compound serves as a building block in the synthesis of some of these inhibitors. For instance, it is a precursor to 1-ethynyl-4,4-difluorocyclohexan-1-ol, an intermediate in the synthesis of certain kinase inhibitors. The fluorine atoms in the difluorocyclohexyl moiety can enhance the properties of the inhibitor. Kinase inhibitors are often designed to target the ATP-binding site of the enzyme, and many fall into the category of "type I" or "type II" inhibitors, which bind to different conformational states of the kinase. nih.govbiorxiv.org The development of multi-targeted kinase inhibitors is an active area of research, with the goal of treating complex diseases like cancer more effectively. mdpi.com

Development of Advanced Materials

The applications of this compound extend beyond the life sciences into the realm of materials science. The introduction of fluorine into organic molecules can impart unique and desirable properties to materials such as polymers and liquid crystals.

Use in Polymer Synthesis

The distinct characteristics of this compound make it a suitable component in the synthesis of polymers. The inclusion of fluorine atoms can enhance the properties of the resulting polymer, making it a valuable additive in material science applications.

Synthesis of Liquid Crystal Mixtures and Related Materials

This compound and its derivatives are utilized in the synthesis of liquid crystal materials. google.com These compounds are colorless, chemically and thermally stable, and exhibit liquid-crystalline mesophases in temperature ranges suitable for electro-optical applications. google.com The synthesis of such materials often involves the reaction of this compound with other organic molecules to create compounds with specific properties. google.com For example, derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene have been found to be particularly suitable for use in nematic liquid crystal mixtures for display technologies. google.com

Fine Chemical Synthesis

Preparation of Gem-Difluorinated Carboxylic Acids, Amines, and Other Functionalized Moieties

The ketone group in this compound serves as a versatile handle for the synthesis of various derivatives, including carboxylic acids and amines, which are crucial components of many biologically active compounds.

One of the notable applications of this compound is in the synthesis of 4,4-difluorocyclohexanecarboxylic acid. This compound is a key fragment in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV. researchgate.net While direct oxidation of the ketone to the carboxylic acid is challenging, a common strategy involves the conversion of this compound to its corresponding ethyl carboxylate derivative, followed by hydrolysis. For instance, ethyl 4,4-difluorocyclohexanecarboxylate can be hydrolyzed to 4,4-difluorocyclohexanecarboxylic acid in high yield using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. chemicalbook.com

Starting MaterialReagents and ConditionsProductYieldRef
Ethyl 4,4-difluorocyclohexanecarboxylateLiOH, H2O, THF, 20°C, 12h4,4-Difluorocyclohexanecarboxylic acid97% chemicalbook.com

Furthermore, this compound is a precursor for the synthesis of gem-difluorinated amino acids. For example, (2S)-amino(4,4-difluorocyclohexyl)ethanoic acid can be prepared from this compound and glycine (B1666218) in the presence of hydrochloric acid. This transformation proceeds through a nucleophilic addition of glycine to the carbonyl group, followed by intramolecular cyclization and subsequent rearrangement to form the amino acid structure.

The synthesis of gem-difluorinated amines from this compound is often achieved through reductive amination. This powerful reaction allows for the introduction of a wide variety of amine functionalities. A general and efficient procedure involves the reaction of this compound with a primary or secondary amine in the presence of a titanium(IV) isopropoxide as a Lewis acid catalyst to form an intermediate imine or enamine, which is then reduced in situ with a reducing agent like sodium borohydride. rsc.org This method has been successfully applied to a range of amines, demonstrating the versatility of this compound as a scaffold. For instance, the reaction with 2,4-dimethylpentylamine proceeds smoothly to afford the corresponding N-(4,4-difluorocyclohexyl) amine. rsc.org

AmineReagents and ConditionsProductYieldRef
2,4-Dimethylpentylamine1. Ti(i-PrO)4, neat, rt, 8h; 2. NaBH4, EtOH, 0°C to rt, 8hN-(4,4-Difluorocyclohexyl)-2,4-dimethylpentylamineNot Reported rsc.org
Tetrahydro-4-aminopyran1. Ti(i-PrO)4, neat, rt, 8h; 2. NaBH4, EtOH, 0°C to rt, 8h4-(4,4-Difluorocyclohexylamino)tetrahydropyran41% rsc.org
Benzyl 4-aminopiperidine-1-carboxylate1. Ti(i-PrO)4, neat, rt, 8h; 2. NaBH4, EtOH, 0°C to rt, 8hBenzyl 4-(4,4-difluorocyclohexylamino)piperidine-1-carboxylate33% rsc.org

This methodology has been utilized in the synthesis of novel antagonists for the CXCR4 receptor, a key target in inflammation and cancer. In this context, reductive amination of this compound with a suitable amine precursor was employed to introduce the 4,4-difluorocyclohexyl group, although this modification led to a decrease in CXCR4 activity in the specific series studied. nih.gov

Construction of Spiro-Systems and Complex Polycyclic Structures (e.g., 1,2,4,5-tetraoxanes)

The reactivity of the carbonyl group in this compound also enables its participation in reactions that lead to the formation of more complex polycyclic and spirocyclic systems. These structural motifs are of significant interest in medicinal chemistry as they can provide access to novel chemical space and lead to compounds with unique pharmacological profiles.

A notable example is the use of this compound in the synthesis of non-symmetrical dispiro-1,2,4,5-tetraoxanes. These compounds are a class of peroxides that have shown significant promise as antimalarial agents. The synthesis involves the acid-catalyzed cyclocondensation of a suitable gem-dihydroperoxide with a ketone, in this case, this compound. This reaction allows for the construction of the dispiro tetraoxane (B8471865) core, where the 4,4-difluorocyclohexyl moiety is one of the spiro-fused rings. nih.gov

In a different approach to spirocycles, this compound has been employed in a Diversity-Oriented Synthesis (DOS) strategy utilizing a Petasis/Grubbs reaction sequence. chemrxiv.orgdigitellinc.com This powerful combination of multicomponent and metathesis reactions allows for the efficient construction of complex spirocyclic piperidines and azepanes. The sequence begins with a three-component Petasis reaction between this compound, an amine (such as a functionalized allylamine (B125299) or homoallylamine), and an organoboronic acid. The resulting product, containing one or more olefinic tethers, is then subjected to a ring-closing metathesis (RCM) reaction catalyzed by a Grubbs catalyst. This strategy provides access to a wide range of spirocyclic scaffolds with a high degree of molecular diversity. chemrxiv.org For example, the reaction of N-allyl-N-(1-allyl-4,4-difluorocyclohexyl)-2,2,2-trifluoroacetamide with Grubbs Catalyst 2nd Generation leads to the formation of a spirocyclic piperidine (B6355638) derivative in high yield. chemrxiv.org

Starting MaterialReagents and ConditionsProductYieldRef
N-Allyl-N-(1-allyl-4,4-difluorocyclohexyl)-2,2,2-trifluoroacetamideGrubbs Catalyst 2nd Generation (1 mol%), DCM, reflux, 0.5h1-(9,9-Difluoro-1-azaspiro[5.5]undec-3-en-1-yl)-2,2,2-trifluoroethanoneNot explicitly stated for this specific step, but related transformations are high-yielding. chemrxiv.org

This approach highlights the utility of this compound as a versatile platform for the generation of complex, three-dimensional molecules relevant to drug discovery.

Environmental Fate and Degradation Pathways of Fluorinated Ketones, with Implications for 4,4 Difluorocyclohexanone

Atmospheric Chemistry and Lifetime Considerations

The atmospheric fate of a volatile or semi-volatile compound is determined by its susceptibility to various degradation processes, primarily photolysis (degradation by sunlight) and oxidation by atmospheric radicals like the hydroxyl radical (•OH). mdpi.comresearchgate.net

The dominant atmospheric degradation pathway for fluorinated ketones is photolysis. nist.govresearchgate.net Unlike many other fluorinated compounds, fluoroketones possess a carbonyl group (C=O) which absorbs ultraviolet (UV) radiation in the actinic range (wavelengths > 290 nm) that penetrates the lower atmosphere. nist.govmdpi.com Specifically, fluorination of ketones leads to a bathochromic shift (a shift to longer wavelengths) in their UV absorption bands, enabling a significant overlap with available solar radiation at lower altitudes. nist.govmdpi.com

For many fluoroketones, the maximum absorbance is observed around 305 nm. nist.gov This absorption of UV photons provides the energy to break the carbon-carbon bonds alpha (α) to the carbonyl group, initiating the molecule's decomposition. nist.gov This process is rapid and efficient, leading to short atmospheric lifetimes. rsc.org

Recent studies under natural sunlight conditions have quantified the photolysis rates for several fluorinated ketones, as detailed in the table below.

Table 1: Photolysis Data for Selected Fluorinated Ketones

Compound Photolysis Rate Constant (s⁻¹) (Yearly Average) Quantum Efficiency (Φ) Wavelength Range (nm) Atmospheric Lifetime (Photolysis)
CF₃C(O)CH₃ (2.3 ± 0.7) × 10⁻⁶ 0.34 ± 0.08 295–345 5.1 ± 2.2 days
CF₃C(O)CH₂CH₃ (1.8 ± 0.6) × 10⁻⁶ 0.24 ± 0.06 295–345 6.5 ± 2.5 days
CF₃CF₂C(O)CF(CF₃)₂ (2.1 ± 0.8) × 10⁻⁶ (4.4 ± 0.6) × 10⁻² 295–360 5.5 ± 1.5 days

Data sourced from Díaz-de-Mera et al. (2017). rsc.org

The short atmospheric lifetimes of fluoroketones stand in stark contrast to those of other classes of fluorinated compounds, such as hydrofluorocarbons (HFCs), perfluorocarbons (PFCs), and chlorofluorocarbons (CFCs). nist.govbeilstein-journals.org These latter compounds are transparent to tropospheric UV radiation and are primarily removed by the much slower reaction with •OH radicals (for HFCs) or are so inert that they are only destroyed by high-energy UV radiation in the stratosphere (for PFCs and CFCs). nist.govbeilstein-journals.org This results in atmospheric lifetimes measured in years, decades, or even millennia, allowing them to accumulate in the atmosphere and contribute significantly to global warming. nist.gov

The rapid photolytic degradation of fluoroketones means they are removed from the atmosphere in a matter of days to weeks. google.comnist.gov This fundamental difference in atmospheric chemistry is the primary reason fluoroketones are considered more environmentally acceptable alternatives in applications like fire suppression and as specialty fluids. google.comnist.govautronicafire.com

Table 2: Comparison of Atmospheric Lifetimes

Compound Class Example Compound Atmospheric Lifetime Primary Removal Process
Fluorinated Ketone CF₃CF₂C(O)CF(CF₃)₂ (FK-5-1-12) ~5 days Photolysis
Fluorinated Ketone CF₃C(O)CH₃ ~5 days Photolysis
Hydrofluoroketone HFK-465mc ~1 year OH-Oxidation & Photolysis
Hydrofluorocarbon (HFC) HFC-134a (CF₃CH₂F) 14 years OH-Oxidation
Perfluorocarbon (PFC) PFC-14 (CF₄) 50,000 years Stratospheric Photolysis
Chlorofluorocarbon (CFC) CFC-11 (CCl₃F) 45 years Stratospheric Photolysis

Data sourced from various reports. nist.govmdpi.comrsc.orgautronicafire.com

Environmental Persistence and Mobility in Aquatic Systems

While the atmospheric fate of fluorinated ketones is well-characterized, their behavior in aquatic systems is less understood. mdpi.com Generally, the carbon-fluorine bond is exceptionally strong, which imparts high chemical stability and resistance to natural degradation processes for many fluorinated compounds, leading to environmental persistence. mdpi.com

The persistence and mobility of a compound like 4,4-Difluorocyclohexanone in water would depend on several factors:

Solubility: The ability to dissolve in water affects how it is transported in aquatic systems.

Hydrolysis: The stability of the molecule against reaction with water. The presence of the ketone group might influence this, though fluorination generally increases stability.

Biodegradation: The potential for microorganisms in water and sediment to break down the compound. The high stability of the C-F bond often makes biodegradation a very slow process. acs.org

Sorption: The tendency of the compound to attach to sediment or organic matter, which would reduce its mobility in the water column. environment.govt.nz

Many highly fluorinated substances are known for their persistence, mobility, and potential for bioaccumulation in aquatic environments. mdpi.commdpi.com Given the stability of the C-F bond, it is plausible that this compound could exhibit persistence in aquatic systems if released. However, without specific studies on its hydrolysis and biodegradation rates, its exact fate remains an area for further research.

Formation and Stability of Degradation Products

The atmospheric degradation of fluorinated ketones results in the formation of smaller, secondary products. nist.gov For perfluorinated ketones like CF₃CF₂C(O)CF(CF₃)₂ (also known as FK-5-1-12 or Novec 1230 fluid), the initial photolytic cleavage of the C-C bond next to the carbonyl group yields perfluoroalkyl and perfluoroacyl radicals. nist.gov

These highly reactive radical species undergo further reactions in the atmosphere. The ultimate degradation products are typically simpler, stable molecules that already exist in the environment or are readily removed. For FK-5-1-12, the degradation pathway leads to the formation of carbonyl fluoride (B91410) (COF₂), which rapidly hydrolyzes in the presence of atmospheric moisture to form hydrogen fluoride (HF) and carbon dioxide (CO₂). memberclicks.net Another significant degradation product is trifluoroacetic acid (TFA), which is removed from the atmosphere via deposition and rain-out. memberclicks.netumweltbundesamt.de Studies have concluded that at the concentrations expected in the environment, these degradation products are not considered harmful. nist.gov

Strategies for Designing Environmentally Benign Fluorinated Compounds

The development of fluoroketones is a case study in the "benign by design" approach to chemical manufacturing. acs.orgmn.gov This strategy involves proactively designing molecules to have minimal environmental impact by building in features that facilitate their degradation into non-harmful substances after their intended use. acs.org

Key strategies for designing environmentally benign fluorinated compounds include:

Incorporating Atmospheric Sinks: Introducing functional groups that are susceptible to known atmospheric removal mechanisms. The carbonyl group in fluoroketones acts as a "photochemical fuse," ensuring rapid breakdown in the lower atmosphere and preventing the accumulation associated with more persistent fluorinated compounds. nist.gov

Avoiding "Forever Chemicals": Designing molecules that avoid the formation of highly stable, perfluorinated degradation products that can persist indefinitely in the environment.

Understanding Degradation Pathways: Thoroughly studying the complete lifecycle of a compound, from its synthesis to its ultimate environmental fate, to ensure that its degradation products are not more harmful than the parent molecule. acs.orgmn.gov

Utilizing Green Chemistry Principles: Employing manufacturing processes that minimize waste, use less hazardous reagents, and are more energy-efficient. numberanalytics.com This includes developing methods that can be performed in greener solvents, such as water. organic-chemistry.org

The successful design of fluoroketones with very low GWPs demonstrates that the useful properties imparted by fluorine can be harnessed without the negative environmental consequences associated with older generations of fluorinated gases. nist.gov

Emerging Research Frontiers and Future Directions

Chemoenzymatic Synthesis of Stereoselective 4,4-Difluorocyclohexanone Derivatives

The precise stereochemical control in the synthesis of fluorinated molecules is a formidable challenge. Chemoenzymatic approaches, which synergistically combine the selectivity of enzymes with the practicality of chemical synthesis, are a promising frontier for accessing stereopure derivatives of this compound. While direct enzymatic manipulation of this compound is an area ripe for exploration, current research on related fluorinated substrates provides a strong foundation.

For instance, the stereoselective reduction of the ketone in this compound to the corresponding cis- or trans-4,4-difluorocyclohexanol is a key transformation. This can be achieved with high stereoselectivity using alcohol dehydrogenases (ADHs). The choice of the specific ADH and the reaction conditions can dictate the stereochemical outcome. The resulting chiral fluorinated alcohols are valuable precursors for a variety of bioactive molecules.

Furthermore, aldolases have been employed in the asymmetric synthesis of α-fluoro-β-hydroxy carboxylic acids, demonstrating the potential for creating new stereocenters adjacent to a fluorine-bearing carbon. acs.org Adapting such enzymatic aldol (B89426) additions to derivatives of this compound could open new avenues for complex fluorinated structures. The development of novel enzymes, either through directed evolution or de novo design, specifically tailored for the stereoselective functionalization of this compound and its derivatives, represents a significant area for future research.

A summary of potential chemoenzymatic transformations for this compound derivatives is presented below:

Enzyme ClassTransformationPotential ProductSignificance
Alcohol Dehydrogenase (ADH)Ketone Reduction(cis/trans)-4,4-DifluorocyclohexanolAccess to chiral fluorinated alcohols
Ene-ReductaseReduction of α,β-unsaturated derivativesStereoselective reduction of C=C bondsCreation of multiple stereocenters
AldolaseAldol addition to enolatesβ-hydroxy ketone derivativesFormation of new C-C bonds with stereocontrol
LipaseKinetic resolution of racemic alcohols/estersEnantiomerically enriched alcohols and estersSeparation of stereoisomers

Integration into Flow Chemistry for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a key trend in the chemical industry, offering enhanced safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry platforms. Flow chemistry can be particularly advantageous for handling potentially hazardous reagents often used in fluorination reactions, such as elemental fluorine or diethylaminosulfur trifluoride (DAST). researchgate.net

The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to improved yields and selectivities, while minimizing the formation of byproducts. core.ac.uk For instance, the synthesis of precursors for compounds like [1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol could be optimized using flow chemistry to reduce waste and improve cost-effectiveness. The scalability of flow processes is also a significant advantage for producing these valuable building blocks on an industrial scale. researchgate.net

Future research will likely focus on developing fully integrated, multi-step flow syntheses that start from simple precursors and lead to complex this compound derivatives without the need for intermediate isolation and purification. nih.gov

Rational Design of Next-Generation Fluorinated Molecules with Tailored Properties

The 4,4-difluorocyclohexyl motif is increasingly recognized as a "privileged" scaffold in drug discovery. The geminal difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also influencing the molecule's lipophilicity, metabolic stability, and binding conformation. Rational drug design, aided by computational modeling and structural biology, is a powerful tool for leveraging these properties to create next-generation therapeutics. mdpi.comnih.govnih.gov

Recent studies have demonstrated the successful incorporation of the 4,4-difluorocyclohexyl moiety in the design of potent and selective modulators of various biological targets:

G Protein-Gated Inwardly Rectifying Potassium (GIRK)1/2 Channels: The N-4,4-difluorocyclohexyl group has been identified as a key substituent for improving the potency and selectivity of GIRK1/2 activators, which have potential applications in treating epilepsy and anxiety. nih.gov

MDM2 Inhibitors: In the development of small-molecule inhibitors of the MDM2-p53 interaction for cancer therapy, introducing two fluorine atoms at the 4-position of a cyclohexyl group resulted in a compound with good binding affinity to MDM2. acs.org

DPP-4 Inhibitors: Molecular modeling and X-ray crystallography have guided the design of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, where a cyclohexylamine (B46788) group, a potential derivative of this compound, was used to replace a more flexible moiety, leading to a potent and orally bioavailable drug candidate. nih.gov

The future of rational design with this compound will involve a deeper understanding of the intricate structure-activity relationships (SAR) and structure-property relationships (SPR) conferred by the difluorinated ring.

Exploration of Novel Catalytic Systems for this compound Functionalization

Developing novel catalytic systems to functionalize this compound is crucial for expanding its synthetic utility. While the ketone functionality offers a handle for various transformations, the development of catalysts for direct C-H functionalization of the cyclohexane (B81311) ring is a particularly exciting frontier. rsc.orgalexanianlab.com

Current research has explored several catalytic approaches:

Catalytic Hydrogenation: The ketone can be reduced to the corresponding alcohol via catalytic hydrogenation, often with high stereoselectivity depending on the catalyst and reaction conditions. ulisboa.pt

Petasis/Grubbs Reactions: this compound has been successfully employed in Petasis-Borono Mannich reactions followed by ring-closing metathesis using Grubbs catalysts to generate novel spirocyclic amines. chemrxiv.org

Transition Metal Catalysis: The use of transition metals to catalyze the functionalization of C-H bonds is a rapidly advancing field. rsc.org While specific examples with this compound are still emerging, the principles of directed C-H activation could be applied to introduce new substituents at specific positions on the ring.

Photoredox Catalysis: This approach has been used for the ring-opening and 1,3-oxypyridylation of aryl cyclopropanes, demonstrating its potential for the functionalization of strained ring systems. acs.org Similar strategies could be envisioned for derivatives of this compound.

Future efforts will likely focus on the development of earth-abundant metal catalysts and photoredox systems for the selective and efficient functionalization of this compound.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions involving this compound are becoming increasingly important.

NMR Spectroscopy: 19F NMR is a particularly powerful tool for monitoring reactions involving fluorinated compounds, as the 19F nucleus is 100% abundant and has a wide chemical shift range, making it highly sensitive to changes in the local electronic environment. researchgate.net Real-time NMR monitoring can provide detailed information about the formation of intermediates and byproducts. asahilab.co.jposf.io

FTIR Spectroscopy: In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another valuable technique for tracking the progress of chemical reactions by monitoring the changes in vibrational frequencies of functional groups. mt.com This can be particularly useful for following the conversion of the ketone in this compound.

The development of novel spectroscopic probes and the integration of these techniques into automated synthesis platforms will enable more efficient process development and a deeper understanding of the underlying reaction mechanisms.

Further Computational Refinements for Predictive Modeling in Fluorine Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov In the context of this compound, computational modeling can provide valuable insights into several key areas:

Conformational Analysis: The gem-difluoro group significantly influences the conformational preference of the cyclohexane ring. Computational studies can accurately predict the most stable conformations of this compound and its derivatives, which is crucial for understanding their reactivity and biological activity.

Reaction Mechanisms and Transition States: DFT calculations can be used to model reaction pathways and calculate the energies of transition states, providing a detailed understanding of reaction mechanisms and stereoselectivity. liverpool.ac.ukresearchgate.netstrath.ac.ukresearchgate.net This knowledge can be used to design more efficient and selective synthetic routes.

Predicting Molecular Properties: Computational methods can be used to predict a wide range of molecular properties, including lipophilicity, dipole moment, and binding affinity to biological targets. This information can be used to guide the design of new molecules with tailored properties.

Future advancements in computational methods, including the development of more accurate and efficient functionals and the use of machine learning, will further enhance our ability to predict the behavior of this compound and accelerate the discovery of new applications. strath.ac.uk

Q & A

Q. What are the primary synthetic routes for 4,4-difluorocyclohexanone, and how do their yields compare?

The compound can be synthesized via two main methods: (1) using 8,8-difluoro-1,4-dioxaspiro[4.5]decane with a yield of ~80%, and (2) via 4-oxoheptanedioic acid diethyl ester. The first route is preferred for higher efficiency and scalability. Reaction conditions (e.g., temperature, catalysts) and purification steps (distillation or crystallization) significantly impact yields. For detailed protocols, consult synthetic chemistry databases or specialized literature .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The 19F^{19}\text{F} NMR spectrum will show two equivalent fluorine atoms due to rapid conformational exchange at room temperature, while 1H^{1}\text{H} NMR resolves cyclohexanone protons (e.g., axial/equatorial H signals). Mass spectrometry (MS) confirms molecular weight (134.12 g/mol), and infrared (IR) spectroscopy identifies carbonyl (C=O) stretching near 1700 cm1^{-1} .

Q. What safety precautions are essential when handling this compound?

The compound is a skin and eye irritant (H315, H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. How does the fluorine substitution influence the compound’s reactivity compared to unsubstituted cyclohexanone?

Fluorine’s electronegativity increases the electron-withdrawing effect on the carbonyl group, making the ketone more electrophilic. This enhances susceptibility to nucleophilic attacks (e.g., Grignard reactions) but may reduce enolate stability. Steric effects from the axial fluorines can also alter stereochemical outcomes in reactions .

Advanced Research Questions

Q. How can NMR spectroscopy resolve conformational dynamics in this compound?

Variable-temperature 19F^{19}\text{F} NMR reveals rapid chair-chair interconversion, where fluorines exchange between axial and equatorial positions. At low temperatures (-180°C), this exchange slows, but the energy barrier (ΔG^\ddagger) remains low (~11 kcal/mol), complicating static conformational analysis. Computational modeling (DFT) is recommended to complement experimental data .

Q. What role does this compound play in medicinal chemistry synthesis?

It serves as a key intermediate in reductive amination for rigidifying drug side chains. For example, it reacts with amines under NaBH(OAc)3_3/acetic acid to form fluorinated cyclohexylamine derivatives, enhancing metabolic stability and binding affinity in CXCR4 antagonists (a target in cancer therapy) .

Q. How does this compound behave in host-guest systems under lipid bilayer constraints?

In cavitand-based host systems, the compound’s hydration equilibrium shifts from 13% to 23% when embedded in lipid bilayers. The confined environment compresses the cavitand, forcing the guest into unfavorable conformations and altering reaction equilibria. This has implications for drug delivery and enzyme-mimetic catalysis .

Q. What computational tools predict feasible synthetic pathways for derivatives of this compound?

Retrosynthetic algorithms (e.g., AI-driven platforms using Pistachio, Reaxys, or BKMS_METABOLIC databases) analyze reaction templates and precursor compatibility. These tools prioritize routes based on plausibility scores, enabling efficient planning for derivatives like 4,4-difluorocyclohexanol or fluorinated lactones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.